

CAS number and other identifiers for 3-methoxypent-1-yne

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Compound of Interest

Compound Name: 3-methoxypent-1-yne

Cat. No.: B6264351

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In-Depth Technical Guide: 3-Methoxypent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on **3-methoxypent-1-yne**. It is important to note that while chemical identifiers and computed properties are well-documented, specific experimental data for this compound, including synthesis protocols and spectroscopic analyses, are not readily available in published literature. Therefore, this guide presents a representative experimental protocol and hypothetical data based on established principles of organic chemistry for compounds of a similar nature.

Chemical Identifiers and Properties

3-Methoxypent-1-yne is an organic compound featuring a terminal alkyne and an ether functional group. Its unique structure makes it a potential building block in organic synthesis.

Core Identifiers

A comprehensive list of identifiers for **3-methoxypent-1-yne** has been compiled from various chemical databases.

Identifier Type	Value	Source
CAS Number	174401-95-7	European Chemicals Agency (ECHA) [1]
IUPAC Name	3-methoxypent-1-yne	LexiChem 2.6.6 (PubChem release 2019.06.18) [1]
Molecular Formula	C6H10O	PubChem [1]
SMILES	CCC(C#C)OC	OEChem 2.3.0 (PubChem release 2024.12.12) [1]
InChI	InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3	InChI 1.0.5 (PubChem release 2019.06.18) [1]
InChIKey	UNAXZJARXXCLJO-UHFFFAOYSA-N	InChI 1.0.5 (PubChem release 2019.06.18) [1]
PubChem CID	23366185	PubChem

Predicted Physicochemical Properties

The following table summarizes the computed physicochemical properties of **3-methoxypent-1-yne**. These values are predictions and have not been experimentally verified.

Property	Predicted Value	Source
Molecular Weight	98.14 g/mol	PubChem 2.1 (PubChem release 2021.05.07) [1]
XLogP3	1.1	XLogP3 3.0 (PubChem release 2019.06.18) [1]
Topological Polar Surface Area	9.2 Å ²	Cactvs 3.4.6.11 (PubChem release 2019.06.18) [1]
Monoisotopic Mass	98.073164938 Da	PubChem 2.1 (PubChem release 2021.05.07) [1]
Complexity	77.4	Cactvs 3.4.6.11 (PubChem release 2019.06.18) [1]

Representative Experimental Protocols

Due to the absence of specific published experimental procedures for **3-methoxypent-1-yne**, a representative protocol for its synthesis via the Williamson ether synthesis is provided below. This method is a general and widely used approach for the preparation of ethers.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synthesis of 3-Methoxypent-1-yne via Williamson Ether Synthesis

This procedure outlines the synthesis of **3-methoxypent-1-yne** from pent-1-yn-3-ol and a methylating agent.

Materials:

- Pent-1-yn-3-ol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH₃I)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas supply

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
- The suspension is cooled to 0 °C in an ice bath.

- A solution of pent-1-yn-3-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
- The mixture is then cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise.
- The reaction is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting alcohol.
- Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
- The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure **3-methoxypent-1-yne**.

Hypothetical Characterization Data

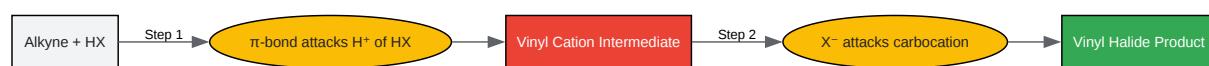
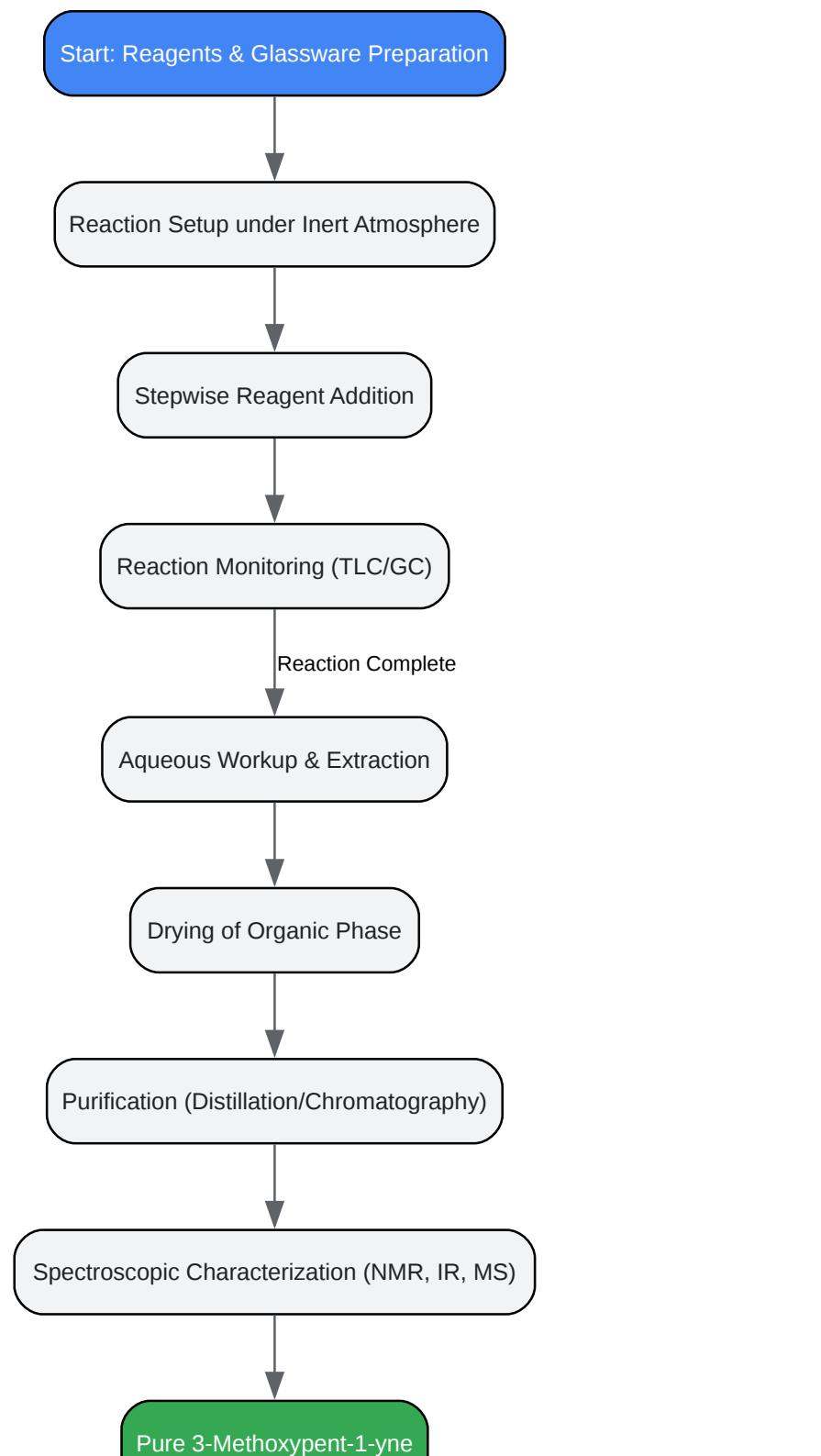
The following table presents hypothetical data that would be expected from the characterization of the synthesized **3-methoxypent-1-yne**.

Analysis	Expected Results
Appearance	Colorless liquid
Yield	60-80%
Boiling Point	(Predicted) ~100-120 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 3.8-4.0 (m, 1H, CH-O), 3.4 (s, 3H, O-CH ₃), 2.2 (s, 1H, C≡CH), 1.7-1.9 (m, 2H, CH ₂), 1.0 (t, 3H, CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~83 (C≡CH), ~75 (C≡CH), ~70 (CH-O), ~56 (O-CH ₃), ~25 (CH ₂), ~10 (CH ₃)
IR (neat, cm ⁻¹)	~3300 (s, ≡C-H stretch), ~2950 (m, sp ³ C-H stretch), ~2100 (w, C≡C stretch), ~1100 (s, C-O stretch)[6][7][8][9][10]
Mass Spec (EI, m/z)	M ⁺ at 98, fragments corresponding to loss of CH ₃ , OCH ₃ , and C ₂ H ₅ .[11][12][13][14][15]

Visualizations

The following diagrams illustrate a general experimental workflow and a common reaction pathway relevant to **3-methoxypent-1-yne**.

Experimental Workflow for Synthesis and Characterization



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